molecular formula C9H16F3N B3321190 1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine CAS No. 1314957-93-1

1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine

Cat. No.: B3321190
CAS No.: 1314957-93-1
M. Wt: 195.23 g/mol
InChI Key: QAKGMUMWTVXEOI-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine is an organic compound with the molecular formula C9H16F3N It is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine typically involves the reaction of cyclohexylamine with trifluoroacetaldehyde and subsequent methylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium azide (NaN3) or halogenating agents can facilitate substitution reactions.

Major Products

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The cyclohexyl group provides steric hindrance, which can influence the compound’s selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: Similar in structure but lacks the cyclohexyl group.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the trifluoromethyl and methylamine groups.

    N-Methylcyclohexylamine: Similar but lacks the trifluoromethyl group.

Uniqueness

1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine is unique due to the combination of the cyclohexyl, trifluoromethyl, and methylamine groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

1-cyclohexyl-2,2,2-trifluoro-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h7-8,13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKGMUMWTVXEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CCCCC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717221
Record name 1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314957-93-1
Record name 1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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